Cas no 15949-72-1 (4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,6-[[[1-(2,6-dichlorophenyl)-4-methyl-1H-pyrazol-5-yl]carbonyl]amino]-3,3-dimethyl-7-oxo-,(2S,5R,6R)-)

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,6-[[[1-(2,6-dichlorophenyl)-4-methyl-1H-pyrazol-5-yl]carbonyl]amino]-3,3-dimethyl-7-oxo-,(2S,5R,6R)- structure
15949-72-1 structure
Product Name:4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,6-[[[1-(2,6-dichlorophenyl)-4-methyl-1H-pyrazol-5-yl]carbonyl]amino]-3,3-dimethyl-7-oxo-,(2S,5R,6R)-
CAS No:15949-72-1
MF:C19H18Cl2N4O4S
MW:469.341620922089
CID:153981
PubChem ID:65622
Update Time:2025-04-19

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,6-[[[1-(2,6-dichlorophenyl)-4-methyl-1H-pyrazol-5-yl]carbonyl]amino]-3,3-dimethyl-7-oxo-,(2S,5R,6R)- Chemical and Physical Properties

Names and Identifiers

    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,6-[[[1-(2,6-dichlorophenyl)-4-methyl-1H-pyrazol-5-yl]carbonyl]amino]-3,3-dimethyl-7-oxo-,(2S,5R,6R)-
    • (2S,5R,6R)-6-({[1-(2,6-Dichlorophenyl)-4-methyl-1H-pyrazol-5-yl]c arbonyl}amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hepta ne-2-carboxylic acid
    • UNII-IRZ1462XXF
    • (2S,5R,6R)-6-[[2-(2,6-dichlorophenyl)-4-methylpyrazole-3-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • Prazocilina
    • 6-(1-(2,6-Dichlorophenyl)-4-methylpyrazole-5-carboxamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid
    • Pirazocillin
    • 1-(2,6-Dichlorphenyl)-4-methyl-5-pyrasolyl penicillin
    • IRZ1462XXF
    • Pyrazocillin
    • Prazocillin [INN]
    • Prazocillin
    • NS00126702
    • Pyrasocillin
    • Prazocilina [INN-Spanish]
    • Prazocillinum [INN-Latin]
    • Prazocillinum
    • 15949-72-1
    • Prazocilline [INN-French]
    • DTXSID101043139
    • Prazocilline
    • Q27280875
    • CHEMBL2106877
    • SCHEMBL2109924
    • Inchi: 1S/C19H18Cl2N4O4S/c1-8-7-22-25(13-9(20)5-4-6-10(13)21)12(8)15(26)23-11-16(27)24-14(18(28)29)19(2,3)30-17(11)24/h4-7,11,14,17H,1-3H3,(H,23,26)(H,28,29)/t11-,14+,17-/m1/s1
    • InChI Key: XRCKXULNIUSXFZ-HYSWKAIVSA-N
    • SMILES: ClC1C=CC=C(C=1N1C(=C(C)C=N1)C(N[C@@H]1C(N2[C@@H](C(=O)O)C(C)(C)S[C@@H]21)=O)=O)Cl

Computed Properties

  • Exact Mass: 468.0425816g/mol
  • Monoisotopic Mass: 468.0425816g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 746
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 130Ų
Recommended suppliers
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.